N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of glycine transporter inhibitors and has been shown to have promising effects in treating various neurological disorders.
Mechanism of Action
BDP-9066 works by inhibiting the glycine transporter, which is responsible for removing glycine from the synaptic cleft. By inhibiting the glycine transporter, BDP-9066 increases the levels of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in regulating neurotransmitter activity, and their dysfunction has been implicated in several neurological disorders.
Biochemical and Physiological Effects
BDP-9066 has been shown to have several biochemical and physiological effects, including increased levels of glycine in the brain, enhanced activity of NMDA receptors, and improved cognitive function. Studies have also shown that BDP-9066 can reduce the symptoms of schizophrenia, depression, and anxiety.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using BDP-9066 in lab experiments is its high selectivity for the glycine transporter, which minimizes the potential for off-target effects. However, one of the limitations of using BDP-9066 is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on BDP-9066, including exploring its potential therapeutic applications in other neurological disorders, investigating its long-term effects on cognitive function, and developing more potent and selective glycine transporter inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of BDP-9066 for maximum therapeutic efficacy.
Synthesis Methods
The synthesis of BDP-9066 involves several steps, including the reaction of 3-bromobenzaldehyde with 3,4-dimethoxyaniline to form an intermediate product. The intermediate product is then reacted with p-toluenesulfonyl chloride to form the sulfonyl derivative, which is further reacted with glycine to form the final product, BDP-9066.
Scientific Research Applications
BDP-9066 has been extensively studied for its potential therapeutic applications in treating neurological disorders such as schizophrenia, depression, and anxiety. Studies have shown that BDP-9066 has a high affinity for the glycine transporter and can effectively increase the levels of glycine in the brain, which is essential for regulating neurotransmitter activity.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-20-12-11-18(14-21(20)30-2)25(31(27,28)19-9-4-3-5-10-19)15-22(26)24-17-8-6-7-16(23)13-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFWDGXZODWCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.